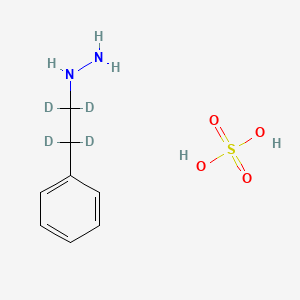

Phenelzine-d4 Sulfate

Description

Properties

IUPAC Name |

sulfuric acid;(1,1,2,2-tetradeuterio-2-phenylethyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)/i6D2,7D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBKMJIPNDOHFR-FEUVXQGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Development of Phenelzine D4 Sulfate

Strategies for Deuterium (B1214612) Incorporation into Phenelzine (B1198762) Analogs

The introduction of deuterium into phenelzine analogs and other drug candidates is a deliberate modification intended to influence the molecule's metabolic profile. nih.govnih.gov This strategy hinges on the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. google.com This stronger bond can slow down metabolic reactions that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP450) enzymes. nih.gov

Two primary strategies are employed for creating deuterated compounds:

"Deuterium Switching": This involves replacing hydrogen with deuterium in an already established drug molecule. This approach is often used to create an analog with potentially improved metabolic stability, which could lead to a better pharmacokinetic profile. nih.gov

De Novo Deuteration: This has become an integral part of modern drug discovery campaigns. nih.gov Here, deuterium is incorporated at an early stage of development to address potential pharmacokinetic liabilities before they become a major hurdle. nih.gov

The synthesis of deuterated active pharmaceutical ingredients (APIs) can be achieved through various methods. One common approach is the use of commercially available deuterated reagents and building blocks, often referred to as the "deuterated pool". nih.gov This includes simple molecules like heavy water (D₂O), deuterated solvents, and deuterated alkylating agents like deuterated methyl iodide (CD₃I). nih.govresearchgate.net Another method is direct H-D exchange, where a non-deuterated molecule is exposed to a deuterium source, such as D₂O, often at high temperatures and pressures in the presence of a catalyst, to swap hydrogen atoms for deuterium. ansto.gov.autn-sanso.co.jp

Precursor Chemistry for Phenelzine-d4 Sulfate (B86663) Synthesis

The synthesis of Phenelzine-d4 Sulfate relies on the availability of specifically labeled precursors that contain deuterium at the desired positions. The "-d4" designation indicates that four hydrogen atoms on the ethyl side chain of phenelzine have been replaced by deuterium. The primary synthetic routes involve building the molecule from these deuterated blocks.

A key intermediate in the production of this compound is Benzeneethan-α,α,β,β-d4-ol, also known as 2-Phenylethan-1,1,2,2-d4-ol. lookchem.comclearsynth.comguidechem.com This deuterated alcohol serves as a foundational building block. In a typical synthetic pathway, the hydroxyl (-OH) group of the alcohol is first converted into a better leaving group, such as a tosylate or a halide. This activated intermediate can then undergo a nucleophilic substitution reaction with a hydrazine (B178648) source to form the core structure of phenelzine-d4. The final step involves reacting the resulting phenelzine-d4 free base with sulfuric acid to produce the stable sulfate salt. derpharmachemica.com

An alternative and more direct route involves the use of a deuterated haloalkane precursor. Specifically, (2-Bromoethyl-1,1,2,2-d4)-benzene is utilized as an intermediate in the synthesis of this compound. as-1.co.jp This approach mirrors established methods for synthesizing non-labeled phenelzine, where phenethyl bromide or chloride is reacted with hydrazine hydrate. derpharmachemica.com

The general reaction is as follows: (2-Bromoethyl-1,1,2,2-d4)-benzene + Hydrazine → (2-Phenylethyl-1,1,2,2-d4)-hydrazine

Following the formation of the deuterated phenelzine base, it is isolated and then converted to the sulfate salt by treatment with sulfuric acid in a suitable solvent like isopropyl alcohol. derpharmachemica.comderpharmachemica.com

Utilization of Benzeneethan-α,α,β,β-d4-ol in Synthetic Pathways

Methodological Approaches for Large-Scale Deuterated Compound Preparation

Scaling up the synthesis of deuterated compounds from laboratory to industrial production presents unique challenges, including the high cost of deuterated starting materials and the need for highly efficient and controlled reaction conditions. tn-sanso.co.jp

Several methodological approaches are employed:

Batch Synthesis in Parr Reactors: For H-D exchange reactions used to prepare deuterated precursors, hydrothermal Parr reactors are frequently used. ansto.gov.auansto.gov.au These vessels can withstand the high temperatures and pressures required to facilitate the exchange between a hydrogen-containing substrate and a deuterium source like D₂O in the presence of a catalyst. ansto.gov.au Facilities may use smaller reactors for method development and larger, multi-liter vessels for scaled-up production. ansto.gov.au

Efficient Large-Scale Synthesis Adaptation: Methods developed for the large-scale synthesis of non-labeled phenelzine can be adapted for its deuterated counterpart. One such efficient method involves reacting phenethylamine (B48288) with 3,3-pentamethylene oxaziridine (B8769555) to form a hydrazine intermediate, which is then hydrolyzed and converted to the sulfate salt. derpharmachemica.comderpharmachemica.com Adapting this for the d4 version would require starting with a deuterated phenethylamine. The advantages of such a method include low cost, easy work-up, and high yields, making it suitable for industrial application. derpharmachemica.com

Isotopic Purity Assessment and Characterization Techniques

The final deuterated product must undergo rigorous testing to confirm its chemical identity, chemical purity, and, crucially, its isotopic purity and enrichment. A variety of analytical instruments and methods are used for this characterization. ansto.gov.auansto.gov.au

Isotopic Purity vs. Isotopic Enrichment: It is important to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the percentage of a specific isotope at a particular labeled position. isotope.com Species abundance is the percentage of molecules that have a specific isotopic composition. isotope.com For a multi-deuterated compound like Phenelzine-d4, a 99% isotopic enrichment at each of the four positions does not mean that 99% of the molecules are the d4 species; the actual abundance of the d4 isotopologue will be slightly lower due to the statistical distribution of isotopes. isotope.com

The primary techniques for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is a powerful tool for structural confirmation and determining the level of deuteration. ansto.gov.auansto.gov.au

¹H NMR is used to observe the absence of signals at the sites of deuteration. The integration of remaining proton signals compared to a standard provides a measure of deuterium incorporation. nih.gov

²H NMR directly detects the deuterium nuclei, confirming their presence and location within the molecule. ansto.gov.au

¹³C NMR can also be used to confirm the structure and purity of the compound. ansto.gov.auansto.gov.au

Mass Spectrometry (MS): MS is essential for determining the molecular weight and assessing the distribution of different isotopologues (e.g., d0, d1, d2, d3, d4). ansto.gov.auansto.gov.au High-resolution mass spectrometry (HRMS) can provide accurate mass data to confirm the elemental composition and calculate isotopic purity by comparing the measured intensities of the different isotopologue peaks after correcting for natural isotopic contributions. researchgate.net

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the chemical purity of the compound, ensuring it is free from starting materials, by-products, or other impurities. ansto.gov.auansto.gov.aulgcstandards.com A purity of >95% is often required. lgcstandards.com

The combination of these techniques provides a comprehensive analysis, ensuring the quality and consistency of the synthesized this compound. A certificate of analysis is typically provided for each batch, detailing these findings. ansto.gov.auansto.gov.au

| High-Performance Liquid Chromatography (HPLC) | Chemical purity assessment | Separates the compound from non-deuterated and other chemical impurities to quantify its chemical purity. lgcstandards.com |

Advanced Analytical Methodologies Employing Phenelzine D4 Sulfate

Role as a Stable Isotope Internal Standard (SIIS) in Quantitative Bioanalysis

In quantitative bioanalysis, particularly when using mass spectrometry, an internal standard is added to samples to correct for variations that can occur during sample processing and analysis. scispace.com An ideal internal standard should exhibit chemical and physical properties nearly identical to the analyte of interest. researchgate.net Stable isotope-labeled internal standards (SIIS) are considered the gold standard for this purpose. scispace.comnih.gov

Phenelzine-d4 Sulfate (B86663) functions as an SIIS for the quantification of phenelzine (B1198762). caymanchem.com By replacing four hydrogen atoms with their heavier, stable isotope deuterium (B1214612), the molecule's mass is increased without significantly altering its chemical behavior. This near-identical nature ensures that Phenelzine-d4 Sulfate co-elutes chromatographically with the unlabeled phenelzine and experiences the same effects during extraction, derivatization, and ionization. waters.com Any loss of analyte during sample preparation or fluctuations in the mass spectrometer's signal due to matrix effects are mirrored by the SIIS. clearsynth.comnih.gov Consequently, the ratio of the analyte's signal to the known, constant concentration of the internal standard provides a highly accurate and precise measurement of the analyte's concentration. clearsynth.com

The use of a deuterated standard is particularly advantageous as it compensates for the suppression or enhancement of ionization in the mass spectrometer source, a common issue in complex biological samples like plasma or urine. waters.comclearsynth.com While structurally similar analogues can be used as internal standards, they may not account for these matrix effects as effectively as an SIIS. nih.gov

Development and Validation of High-Sensitivity Quantitative Assays

The development of robust and sensitive assays for phenelzine is essential for pharmacokinetic studies. This compound is instrumental in the validation of these high-sensitivity methods, primarily those employing mass spectrometry.

LC-MS/MS is a preferred technique for its high selectivity and sensitivity. nih.gov Due to phenelzine's reactive nature, analytical methods often involve a derivatization step to enhance its stability and chromatographic properties. A common derivatizing agent is pentafluorobenzaldehyde (B1199891), which reacts with phenelzine to form a stable hydrazone derivative. nih.gov

In a typical LC-MS/MS assay, this compound is added to the plasma sample before this derivatization and subsequent extraction. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor ion and its transition to a product ion for both the analyte and the internal standard. researchgate.net The mass difference created by the deuterium labeling allows the instrument to distinguish between the derivatized phenelzine and the derivatized this compound.

Table 1: Example MRM Transitions for Derivatized Phenelzine and this compound Note: These are hypothetical transitions based on published methods for phenelzine derivatization. The exact mass-to-charge ratio (m/z) for the d4-analog would depend on the specific fragment ion monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Derivatized Phenelzine | 305.1 | 105.1 |

| Derivatized Phenelzine-d4 | 309.1 | 105.1 |

Data based on findings for phenelzine derivatization in scientific literature. nih.gov

The elution time for both the analyte and the SIIS is typically short, often under 3.5 minutes, allowing for high-throughput analysis. nih.gov

GC-MS is another powerful technique for the quantification of phenelzine. Similar to LC-MS/MS methods, a derivatization step is crucial to make the phenelzine molecule sufficiently volatile for gas chromatography. nih.gov One established method involves reacting phenelzine with pentafluorobenzaldehyde to create a stable derivative with good gas chromatographic characteristics. nih.gov

In these assays, this compound is used as the internal standard. nih.gov The analysis is performed using Selected Ion Monitoring (SIM), where the mass spectrometer is set to detect specific mass-to-charge ratio ions corresponding to the derivatized analyte and the internal standard. nih.govfda.gov The mass difference ensures that the two compounds can be quantified independently, even if they co-elute from the GC column. A validated GC-MS method using a deuterated phenelzine standard was able to achieve a precision of approximately 10% at a concentration of 2 ng/mL in human plasma. nih.gov

Table 2: Example Ions Monitored in a GC-MS (SIM) Assay for Derivatized Phenelzine

| Compound | Monitored Ion (m/z) | Role |

| Derivatized Phenelzine | Molecular Ion | Quantifier for Analyte |

| Derivatized Phenelzine-d4 | Molecular Ion (M+4) | Quantifier for Internal Standard |

This table illustrates the principle of using SIM for quantification with a deuterated standard. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Method Validation Parameters for Deuterated Internal Standards

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo rigorous validation. nih.govgtfch.org The use of a deuterated internal standard like this compound is a key component in meeting the stringent criteria for these validation parameters.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is generated by analyzing a series of standards prepared by spiking a blank biological matrix with known concentrations of phenelzine and a fixed concentration of this compound. gtfch.org The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration.

The method is considered linear if the coefficient of determination (r²) for the calibration curve is consistently greater than 0.99. researchgate.netmdpi.com The calibration range defines the upper and lower limits of quantification for the assay. For phenelzine, validated LC-MS/MS methods have established linear ranges such as 0.51 ng/mL to 25.2 ng/mL. nih.gov

Table 3: Example of a Calibration Curve Data Set

| Phenelzine Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.5 | 1,250 | 25,000 | 0.05 |

| 1.0 | 2,550 | 25,500 | 0.10 |

| 5.0 | 12,600 | 25,200 | 0.50 |

| 10.0 | 25,100 | 25,100 | 1.00 |

| 20.0 | 50,500 | 25,250 | 2.00 |

| 25.0 | 62,000 | 24,800 | 2.50 |

Precision measures the degree of scatter among repeated measurements and is expressed as the relative standard deviation (%RSD), while accuracy reflects how close the measured concentration is to the true value. gtfch.org These parameters are evaluated by analyzing Quality Control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). gtfch.org

Regulatory guidelines typically require the %RSD for precision to be ≤15%, except at the Lower Limit of Quantification (LLOQ), where it can be ≤20%. gtfch.orgmdpi.com Accuracy should be within ±15% of the nominal value (±20% at the LLOQ). nih.govgtfch.org The use of this compound is critical for meeting these criteria in complex matrices like plasma, as it effectively corrects for matrix-induced variations that could otherwise compromise the accuracy and precision of the results. waters.comnih.gov

Table 4: Representative Precision and Accuracy Validation Data

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (% of Nominal) |

| LLOQ | 0.5 | 7.7% | 8.5% | 98.7% |

| Low | 1.5 | 6.5% | 7.2% | 100.4% |

| Medium | 12.0 | 5.7% | 6.1% | 96.3% |

| High | 22.0 | 5.9% | 5.95% | 98.0% |

Data modeled on typical acceptance criteria and published findings for bioanalytical method validation. nih.govresearchgate.net

Specificity and Selectivity Profiling

Specificity and selectivity are paramount in analytical method validation, ensuring that the signal measured is unequivocally from the analyte of interest, free from interference from other components in the sample matrix. In methods employing this compound, specificity is rigorously assessed to distinguish between the analyte (Phenelzine) and the internal standard (this compound), as well as any other endogenous or exogenous substances.

The primary technique for ensuring specificity when using a deuterated internal standard is mass spectrometry (MS). clearsynth.com The mass difference between Phenelzine and this compound, due to the four deuterium atoms, allows for their distinct detection. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), are selected for both the analyte and the internal standard. nih.gov This highly selective detection method minimizes the likelihood of interference. nih.gov

For instance, in a gas chromatography-mass spectrometry (GC-MS) method for the determination of phenelzine in human plasma, specificity was achieved by monitoring the molecular ions of the derivatized forms of phenelzine and its deuterated internal standard, Phenelzine-d4. nih.gov The distinct mass-to-charge ratios of the ions generated from the analyte and the internal standard ensure that the signals are mutually exclusive. nih.gov

To further validate specificity, analytical procedures often involve the analysis of blank matrix samples (e.g., plasma, urine) from multiple sources to confirm the absence of interfering peaks at the retention time and specific mass transitions of the analyte and the internal standard. uantwerpen.be Additionally, samples are often spiked with structurally related compounds or potential metabolites to demonstrate that the method can differentiate the analyte from these substances.

Table 1: Specificity and Selectivity Parameters for a Hypothetical LC-MS/MS Method

| Parameter | Test | Acceptance Criteria |

| Specificity | Analysis of six blank plasma lots | No significant interference at the retention time and MRM transition of Phenelzine and this compound. |

| Selectivity | Analysis of blank plasma spiked with potential interfering drugs | Analyte peak is resolved from all potential interferents. |

| Cross-talk | Injection of high concentration of Phenelzine and this compound separately | No detectable signal in the corresponding internal standard or analyte channel. |

Robustness and Reproducibility Evaluations

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scirp.org Reproducibility refers to the ability of the method to yield consistent results across different laboratories, analysts, and equipment. The inclusion of this compound as an internal standard is instrumental in achieving both robust and reproducible methods. lcms.cz

Robustness is typically evaluated by systematically varying critical method parameters and observing the effect on the analytical results. scirp.org These parameters may include:

Chromatographic Conditions:

pH of the mobile phase buffer scirp.org

Mobile phase composition (e.g., percentage of organic solvent) scirp.org

Column temperature scirp.org

Flow rate scirp.org

Different column lots or manufacturers scirp.org

Mass Spectrometric Conditions:

Ion source temperature

Gas flow rates

Collision energy

The use of a deuterated internal standard like this compound helps to compensate for minor shifts in retention time and ionization efficiency that may occur due to these variations. clearsynth.com Since the analyte and the internal standard are chemically very similar, they are affected in a comparable manner, and the ratio of their peak areas remains constant, thus ensuring the accuracy of the quantification.

Reproducibility is assessed through inter-laboratory comparisons or by having different analysts perform the assay on different days using different instruments. europa.eu The precision of the method, typically expressed as the relative standard deviation (RSD), is calculated under these varied conditions. A low RSD indicates high reproducibility. A study on the determination of phenelzine in human plasma using a deuterated internal standard demonstrated good precision, with a coefficient of variation of about 10% at a concentration of 2 ng/mL. nih.gov

Table 2: Example of Robustness Evaluation for a UPLC-MS/MS Method

| Parameter Varied | Variation | Impact on Phenelzine/Phenelzine-d4 Sulfate Area Ratio (% Change) |

| Mobile Phase pH | ± 0.2 units | < 2% |

| Organic Phase % | ± 2% | < 3% |

| Flow Rate | ± 5% | < 2% |

| Column Temperature | ± 2°C | < 1.5% |

Sample Preparation Techniques in Analytical Methods Utilizing this compound

The goal of sample preparation is to extract the analyte of interest from a complex biological matrix (e.g., plasma, urine, tissue homogenates), remove potential interferences, and concentrate the analyte to a level suitable for detection. uomustansiriyah.edu.iq The addition of this compound at the very beginning of the sample preparation process is crucial as it accounts for any analyte loss that may occur during the extraction steps.

Common sample preparation techniques used in conjunction with this compound include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile (B52724) or methanol (B129727) is added to a plasma or serum sample to precipitate proteins. icpms.cz After centrifugation, the supernatant containing the analyte and the internal standard is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte and internal standard from the aqueous sample matrix into an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of the analyte. After extraction, the organic layer is evaporated and the residue is reconstituted in a suitable solvent for injection into the analytical instrument.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique. neliti.com The sample, with the added internal standard, is passed through a cartridge containing a solid sorbent. uantwerpen.be Interferences are washed away, and the analyte and internal standard are then eluted with a small volume of solvent. neliti.com This technique provides a cleaner extract compared to PPT and LLE, leading to reduced matrix effects and improved sensitivity. neliti.com A study determining phenelzine in human plasma utilized SPE for sample clean-up. neliti.comresearchgate.net

Miniaturized Sample Preparation Techniques: Newer techniques like microextraction by packed sorbent (MEPS) have been developed to reduce sample and solvent volumes, making the process more efficient and cost-effective. uc.pt

The choice of sample preparation method depends on the complexity of the matrix, the required sensitivity, and the throughput needed for the analysis. Regardless of the method chosen, the early addition of this compound is a key step in ensuring the accuracy and reliability of the final analytical result.

Table 3: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

| Protein Precipitation | Fast, simple, inexpensive | Less clean extract, potential for significant matrix effects |

| Liquid-Liquid Extraction | Good clean-up, high recovery | Labor-intensive, uses larger volumes of organic solvents |

| Solid-Phase Extraction | Excellent clean-up, high selectivity, automation-friendly | More expensive, requires method development |

| Microextraction by Packed Sorbent | Low sample and solvent consumption, reusable cartridges | Limited loading capacity, potential for carryover |

Preclinical Pharmacokinetic and Metabolic Investigations with Phenelzine D4 Sulfate

Pharmacokinetic Profiling in In Vitro Biological Systems

In vitro studies are crucial for elucidating the metabolic pathways and potential for drug-drug interactions of new chemical entities. For Phenelzine-d4 Sulfate (B86663), in vitro investigations have primarily centered on its interaction with key metabolizing enzymes, particularly monoamine oxidase (MAO).

Studies utilizing rat liver mitochondria have been instrumental in comparing the metabolism of phenelzine (B1198762) and its deuterated counterparts. The primary metabolite of phenelzine following incubation with MAO is phenylacetaldehyde (B1677652). wikipedia.org Research has demonstrated that the substitution of hydrogen with deuterium (B1214612) at the C-1 position of the ethyl side chain of phenelzine substantially reduces the rate of phenylacetaldehyde formation. wikipedia.org This observation points to a significant primary kinetic isotope effect, indicating that the cleavage of the C-H bond at this position is a rate-determining step in the metabolic cascade. wikipedia.org

Furthermore, investigations with [1,1-2H]-2-phenylethylhydrazine in phenobarbital-pretreated rat liver microsomes have revealed that while the formation of some metabolites is affected by deuteration, the generation of others, such as ethylbenzene (B125841) and 2-phenylethanol (B73330), remains unchanged. nih.gov This suggests the involvement of multiple metabolic pathways, with the impact of deuteration being pathway-specific.

While direct and comprehensive in vitro pharmacokinetic profiling of Phenelzine-d4 Sulfate across a wide range of biological systems is not extensively documented in publicly available literature, the existing data strongly suggest a greater metabolic stability compared to the non-deuterated form due to the deuterium isotope effect.

Disposition and Excretion Studies in Animal Models

Animal models, particularly rodents, are vital for understanding the in vivo behavior of a drug, including its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution Kinetics in Rodent Models

However, the distribution profile may be influenced by the altered metabolism. Studies in rats administered deuterated phenelzine (phenelzine-d4) have shown a marked potentiation of its pharmacological effects, including increased levels of monoamines such as dopamine (B1211576), serotonin (B10506), and noradrenaline in various brain regions. nih.gov This suggests that the reduced metabolic clearance of this compound leads to higher and more sustained plasma and tissue concentrations of the parent drug, thereby enhancing its distribution to and residence time in target organs like the brain.

Metabolic Clearance and Elimination Pathways

Phenelzine sulfate is extensively metabolized, primarily through oxidation by MAO. nih.govfda.reportlupin.com The major metabolites excreted in the urine are phenylacetic acid and p-hydroxyphenylacetic acid, which account for approximately 73% of an administered dose within 96 hours in humans. wikipedia.orgnih.govfda.reportlupin.com Acetylation to N2-acetylphenelzine is considered a minor metabolic pathway. wikipedia.orgfda.reportlupin.com

For this compound, the metabolic clearance is expected to be significantly reduced. The deuterium isotope effect slows down the rate of oxidation by MAO, which is the primary elimination pathway. wikipedia.org This is supported by in vivo studies in rats, where the administration of deuterated phenelzine resulted in a greater inhibition of MAO activity compared to the same dose of non-deuterated phenelzine, indicating a slower degradation of the deuterated compound. nih.gov The elimination half-life of phenelzine sulfate in humans is approximately 11.6 hours. wikipedia.orgnih.govfda.report It is anticipated that the half-life of this compound would be longer due to its decreased metabolic clearance.

Impact of Deuteration on Metabolic Stability and Rate of Parent Compound

The introduction of deuterium at metabolically labile sites is a key strategy to enhance a drug's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.

Comparative Metabolism of Phenelzine and Phenelzine-d4

The metabolism of phenelzine is complex, involving multiple enzymatic systems. The primary route of metabolism is oxidation by MAO, leading to the formation of phenylacetaldehyde. wikipedia.org However, other metabolites have also been identified in vitro, including ethylbenzene, 2-phenylethanol, benzaldehyde, benzylalcohol, and toluene, which are thought to be formed via a 2-phenylethyl radical intermediate. nih.gov

The deuteration of phenelzine at the C1 position has a pronounced effect on its metabolism. The formation of phenylacetaldehyde is significantly slowed, with a reported kinetic isotope effect (VH/VD) of 3.1. wikipedia.org In contrast, the rates of formation of ethylbenzene and 2-phenylethanol from [1,1-2H]-2-phenylethylhydrazine were found to be the same as for the non-deuterated substrate, indicating that C-H bond cleavage at the C1 position is not rate-limiting for these pathways. nih.gov

| Phenelzine | Phenelzine-d4 | Reference | |

| Primary Metabolizing Enzyme | Monoamine Oxidase (MAO) | Monoamine Oxidase (MAO) | wikipedia.org |

| Major Metabolite | Phenylacetaldehyde | Reduced formation of Phenylacetaldehyde | wikipedia.org |

| Kinetic Isotope Effect (VH/VD) for Phenylacetaldehyde formation | Not Applicable | 3.1 | wikipedia.org |

| Effect on MAO Inhibition in vivo (Rats) | Dose-dependent inhibition | Greater inhibition than phenelzine at the same dose | nih.gov |

| Effect on Brain Monoamine Levels (Rats) | Increased levels | Greater increase than phenelzine at the same dose | nih.gov |

Deuterium Isotope Effects on Enzyme-Mediated Transformations

The deuterium isotope effect is a powerful tool for studying reaction mechanisms and for altering the pharmacokinetic properties of drugs. In the case of phenelzine, the substitution of hydrogen with deuterium at the α-carbon of the ethyl side chain leads to a significant kinetic isotope effect on its oxidation by MAO. wikipedia.org

This effect is believed to stem from the mechanism of MAO-catalyzed oxidation, which involves the abstraction of a hydrogen atom from the carbon adjacent to the hydrazine (B178648) moiety. The stronger C-D bond in this compound makes this abstraction more difficult, thereby slowing down the entire metabolic process.

Elucidation of Phenelzine Metabolic Pathways Using Deuterated Analogs

The investigation of phenelzine's metabolic fate has been significantly advanced by the use of its deuterated analogs, such as Phenelzine-d4. Deuterium substitution, where hydrogen atoms on the drug molecule are replaced by their heavier, stable isotope, deuterium, provides a powerful tool for metabolic research. This isotopic labeling allows scientists to track the biotransformation of phenelzine with high precision using mass spectrometry. The resulting mass shift makes it possible to distinguish drug-derived metabolites from endogenous compounds that may have similar chemical structures, a critical advantage in complex biological systems.

Identification of Primary and Secondary Metabolites (e.g., Phenylacetic Acid, Phenylethylidenehydrazine)

Preclinical investigations using deuterated phenelzine have helped to identify and confirm its primary and secondary metabolites. Oxidation is the main route of metabolism. wikipedia.org A major metabolite is phenylacetic acid (PAA) . wikipedia.orgresearchgate.netnih.govnih.gov Studies using ¹³C-labeled phenelzine have shown that PAA, along with p-hydroxyphenylacetic acid, accounts for a significant portion of the dose excreted in urine. pfizer.comnih.govnih.gov

Another crucial metabolite identified is β-phenylethylidenehydrazine (PEH) . wikipedia.orgnih.gov It is believed to be an active metabolite formed by the action of monoamine oxidase (MAO) on phenelzine. nih.govualberta.ca Research suggests that PEH may be responsible for some of phenelzine's pharmacological effects, including the elevation of brain GABA levels. wikipedia.orgresearchgate.net The stability and neurochemical effects of PEH have been a subject of considerable research, with studies indicating it is stable enough at physiological pH to exert its own actions. ualberta.ca Further minor metabolites, such as phenethylamine (B48288) and N²-acetylphenelzine, have also been identified. wikipedia.orgnih.govdrugbank.com

Table 1: Identified Metabolites of Phenelzine

| Metabolite | Metabolic Pathway | Note |

|---|---|---|

| Phenylacetic Acid | Oxidation | Major metabolite found in urine. wikipedia.orgpfizer.com |

| p-Hydroxyphenylacetic Acid | Oxidation, Aromatic Hydroxylation | Major metabolite found in urine. researchgate.netnih.govnih.gov |

| β-Phenylethylidenehydrazine (PEH) | Oxidation (MAO-mediated) | Considered an active metabolite. wikipedia.orgnih.gov |

| Phenethylamine | Metabolism | Minor metabolite. wikipedia.orgdrugbank.com |

| N²-acetylphenelzine | Acetylation | Minor metabolic pathway. wikipedia.orgpfizer.comresearchgate.net |

| p-Hydroxyphenelzine | Ring-Hydroxylation | Indirect evidence suggests this pathway. researchgate.netnih.govnih.gov |

Investigation of Monoamine Oxidase (MAO) Involvement in Deuterated Phenelzine Metabolism

Phenelzine is both an inhibitor and a substrate of monoamine oxidase (MAO). researchgate.netnih.govnih.gov Its metabolism is primarily driven by oxidation via MAO. pfizer.comnih.govnih.gov The use of deuterated phenelzine (specifically, 1,1-dideuterated phenelzine) has been pivotal in studying this interaction. Research comparing deuterated and non-deuterated phenelzine revealed a significant deuterium isotope effect. nih.gov The rate of metabolism to phenylacetaldehyde, a precursor to phenylacetic acid, was substantially reduced with the deuterated compound. nih.gov

This isotope effect slows down one of the metabolic pathways, which involves the formation of a phenylethylidene hydrazine intermediate. nih.gov The reduced rate of this intermediate's formation is thought to lead to an accumulation of another intermediate, phenylethyldiazene. nih.gov This accumulation, in turn, potentiates the irreversible inhibition of MAO, demonstrating how deuteration can alter the pharmacodynamic profile of the drug by affecting its metabolism. nih.gov Studies comparing phenelzine and phenelzine-d4 in rats have shown that the effects of the drug on monoamine metabolism are markedly potentiated by deuterium substitution. nih.gov

Contribution of Other Enzymes to Deuterated Phenelzine Catabolism

While MAO is the principal enzyme in phenelzine metabolism, other enzymes also play a role. In vitro studies have pointed to the involvement of Cytochrome P450 (CYP) enzymes. nih.gov Specifically, phenelzine has been reported to be a weak, irreversible inhibitor of CYP2C19 and CYP3A4 in vitro. nih.gov The metabolism of phenelzine by liver microsomes, which contain CYP enzymes, can lead to the formation of various metabolites through pathways like free radical formation. osti.gov

Additionally, enzymatic N-methylation has been identified as a metabolic pathway for phenelzine. nih.gov Studies using enzymes from bovine adrenal and other rat tissues demonstrated that phenelzine can be methylated to form N-methylphenelzine. nih.gov This reaction is catalyzed by methyltransferases. nih.gov The resulting methylated metabolite has weaker MAO-inhibiting activity but can still be deaminated by MAO to produce phenylacetaldehyde and subsequently phenylacetic acid. nih.gov Acetylation to form N²-acetylphenelzine is considered a minor metabolic route. wikipedia.orgpfizer.com

Mechanistic and Neurochemical Research Applications of Phenelzine D4 Sulfate in Preclinical Models

Biochemical Characterization of Monoamine Oxidase Inhibition Kinetics

The primary mechanism of phenelzine (B1198762) and its deuterated analogue involves the inhibition of monoamine oxidase, a key enzyme family responsible for the degradation of monoamine neurotransmitters. patsnap.com The introduction of deuterium (B1214612) atoms into the phenelzine structure potentiates some of its biological effects, which is a key focus of research. nih.gov

Phenelzine is established as a potent, non-selective inhibitor of both isoforms of monoamine oxidase: MAO-A and MAO-B. nih.govnih.gov These isoforms, while sharing over 70% homogeneity in their amino acid sequence, exhibit different substrate specificities and inhibitor sensitivities. nih.govcriver.com MAO-A preferentially metabolizes key neurotransmitters like serotonin (B10506) and norepinephrine (B1679862), while MAO-B has a higher affinity for substrates such as phenylethylamine and benzylamine. nih.govmdpi.com Dopamine (B1211576) is a substrate for both isoforms. nih.gov

Preclinical studies comparing phenelzine with Phenelzine-d4 have demonstrated that the deuterated form markedly potentiates the neurochemical effects of the parent compound. nih.gov This potentiation suggests that Phenelzine-d4 sulfate (B86663) also acts as a non-selective inhibitor of both MAO-A and MAO-B, with its altered metabolic stability leading to enhanced efficacy in elevating neurotransmitter levels. nih.gov After long-term administration in rats, phenelzine was found to inhibit both MAO-A and MAO-B to an equal degree. nih.gov

| MAO Isoform | Preferred Substrates | Shared Substrate |

|---|---|---|

| MAO-A | Serotonin (5-HT), Norepinephrine (NE). nih.govmdpi.com | Dopamine (DA), Tyramine. nih.gov |

| MAO-B | Phenylethylamine (PEA), Benzylamine. nih.govmdpi.com |

Phenelzine functions as an irreversible inhibitor, meaning it forms a stable, covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the MAO enzyme. patsnap.comnih.gov This action permanently inactivates the enzyme. patsnap.com Consequently, the restoration of MAO activity is not dependent on the clearance of the drug from the body but rather on the de novo synthesis of new enzyme molecules. drugbank.com This process of enzyme resynthesis can take a considerable amount of time, often up to several weeks, which explains the prolonged pharmacological action of phenelzine long after its administration has ceased. patsnap.com

The deuteration in Phenelzine-d4 sulfate is a key feature influencing its research application. The substitution of hydrogen with deuterium atoms can slow the rate of metabolic processes that involve the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. In the context of phenelzine, this deuteration leads to a marked potentiation of its effects on monoamine metabolism. nih.gov This suggests that Phenelzine-d4 may have greater metabolic stability, allowing for more sustained or potent irreversible inhibition of MAO before it is metabolized through other pathways. The prolonged enzyme inactivation necessitates a significant period for turnover and replacement of both MAO-A and MAO-B.

Comparative Inhibition of MAO-A and MAO-B Isoforms

Neurotransmitter System Modulation in Animal Brain Regions

Research utilizing this compound in preclinical rat models has provided significant insights into its enhanced ability to modulate various neurotransmitter systems across different brain regions. nih.gov

Studies directly comparing phenelzine with this compound in rats revealed that the deuterated compound has a more pronounced effect on the homeostasis of catecholamines. nih.gov Acute administration of phenelzine was found to increase levels of dopamine and norepinephrine in several brain regions, including the striatum, hypothalamus, hippocampus, and frontal cortex. nih.gov Correspondingly, levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), were decreased. nih.gov

Crucially, these effects were markedly potentiated by the use of Phenelzine-d4. nih.gov Following chronic administration, the potentiation was even more significant, with the differences between phenelzine and Phenelzine-d4 being more pronounced at lower doses. nih.gov This indicates that deuteration enhances the ability of the compound to elevate brain levels of dopamine and norepinephrine by inhibiting their breakdown by MAO. nih.gov

Similar to its effects on catecholamines, this compound demonstrates a potentiated impact on serotonin (5-hydroxytryptamine, 5-HT) metabolism. nih.gov Preclinical investigations showed that administration of the parent compound, phenelzine, increased brain concentrations of 5-HT while decreasing levels of its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.gov This effect is a direct consequence of the inhibition of MAO-A, the primary enzyme for serotonin degradation. nih.gov

The use of Phenelzine-d4 in these studies resulted in a significantly greater increase in 5-HT levels and a more profound reduction in 5-HIAA compared to the non-deuterated form. nih.gov This enhanced effect was observed after both acute and chronic administration, highlighting the utility of the deuterated compound in studies aiming to achieve a robust and sustained elevation of serotonergic tone in various brain regions. nih.gov

| Neurotransmitter/Metabolite | Effect | Brain Regions Assessed | Potentiation by Phenelzine-d4 |

|---|---|---|---|

| Dopamine (DA) | Increased | Striatum, Hypothalamus, Frontal Cortex | Markedly Potentiated |

| Norepinephrine (NA) | Increased | Hypothalamus, Hippocampus, Frontal Cortex | Markedly Potentiated |

| Serotonin (5-HT) | Increased | Striatum, Hypothalamus, Hippocampus, Frontal Cortex | Markedly Potentiated |

| DOPAC & HVA (DA Metabolites) | Decreased | Striatum | Markedly Potentiated |

| 5-HIAA (5-HT Metabolite) | Decreased | Striatum, Hypothalamus, Hippocampus, Frontal Cortex | Markedly Potentiated |

Beyond its well-documented effects on the monoaminergic system, the parent compound phenelzine is also known to produce significant increases in brain concentrations of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). nih.govresearchgate.netnih.gov This effect is not directly related to MAO inhibition but is attributed to the inhibition of another enzyme, GABA-transaminase (GABA-T), which is responsible for the breakdown of GABA. nih.govscispace.com Inhibition of GABA-T by phenelzine leads to a widespread accumulation of GABA in the brain. nih.govscispace.com Some research suggests that a metabolite of phenelzine, formed through the action of MAO, may be responsible for the observed increases in GABA. nih.gov

However, direct preclinical studies investigating the specific effects of this compound on GABA levels and synthesis are not available in the reviewed scientific literature. The key comparative study that documented the potentiation of monoamine effects by Phenelzine-d4 did not assess GABAergic changes. nih.gov Therefore, while the impact of the parent compound on the GABA system is established, it remains an open area for future research to determine if deuteration similarly potentiates the GABA-elevating properties of phenelzine.

Serotonin Metabolism and Turnover Investigations

Neuroprotective and Neuroregenerative Research in Animal Models

Recent research has explored the neuroprotective potential of phenelzine and its deuterated isotopologues in various models of neurological injury and disease. nih.govnih.gov The rationale for these investigations stems from the multifaceted actions of phenelzine, which include the inhibition of monoamine oxidase (MAO), sequestration of toxic aldehydes, and modulation of neurotransmitter systems like the GABA-glutamate balance. nih.gov The substitution of hydrogen with deuterium atoms (e.g., Phenelzine-d4) can significantly alter the drug's metabolism, often leading to a more potent and sustained inhibition of its target enzymes. nih.govnih.gov This enhanced potency is a key driver for investigating deuterated variants in neuroprotective contexts.

In preclinical models of spinal cord injury (SCI), a major contributor to secondary damage is oxidative stress, which leads to lipid peroxidation and the generation of neurotoxic aldehydes, such as acrolein. nih.govmdpi.com Research has demonstrated that phenelzine can mitigate some of the functional deficits associated with SCI. nih.gov Its neuroprotective effects in this context are strongly linked to its ability to scavenge acrolein. nih.govnih.gov

Studies using a rat contusion model of SCI have shown that phenelzine administration can significantly reduce levels of acrolein-lysine adducts in spinal cord tissue, a key marker of acrolein-induced damage. nih.gov This effect is comparable to that of another hydrazine-based scavenger, hydralazine, suggesting the hydrazine (B178648) moiety is crucial for trapping acrolein. nih.gov By neutralizing this toxic aldehyde, phenelzine helps to reduce oxidative damage and offers neuroprotection. nih.govnih.gov Furthermore, a novel phenelzine analogue was specifically designed to retain acrolein scavenging capabilities while minimizing MAO inhibition, demonstrating significant reductions in acrolein levels in both acute and chronic SCI stages in rats. nih.gov Given that deuteration of phenelzine potentiates its inhibition of MAO, this compound represents a tool to investigate the differential contributions of MAO inhibition versus aldehyde scavenging in SCI pathology. nih.gov

Table 1: Research Findings on Phenelzine in Spinal Cord Injury (SCI) Models Data based on studies of non-deuterated phenelzine, which provides the foundation for investigating deuterated analogs.

| Model/Parameter | Key Finding | Inference | Reference(s) |

|---|---|---|---|

| Rat Contusion SCI | Phenelzine significantly lowered acrolein-lysine adduct levels in spinal cord tissue. | The hydrazine group in phenelzine is effective at scavenging acrolein post-injury. | nih.gov |

| Rat Contusion SCI | Phenelzine treatment mitigated post-SCI mechanical hyperreflexia. | Acrolein scavenging contributes to functional improvement after SCI. | purdue.edu |

| Rat Contusion SCI | A phenelzine analogue demonstrated effective acrolein scavenging without significant MAO inhibition. | The neuroprotective effects can be separated from MAO inhibition, focusing on aldehyde detoxification. | nih.gov |

The neuroprotective properties of phenelzine have also been investigated in models of cerebral ischemia and traumatic brain injury (TBI), where secondary injury cascades involving oxidative stress and aldehyde overload are prominent. northwestern.edunih.gov In a gerbil model of transient forebrain ischemia, phenelzine was found to provide robust neuroprotection, an effect attributed to its ability to sequester reactive aldehydes generated in the ischemic penumbra. northwestern.edu

In the context of TBI, lipid peroxidation is a key pathological event, leading to the accumulation of the reactive aldehydes 4-hydroxynonenal (B163490) (4-HNE) and acrolein. nih.gov These aldehydes impair mitochondrial function, leading to neuronal death. Research using in vitro and in vivo TBI models has shown that phenelzine can protect mitochondrial function by scavenging these aldehydes. nih.govnih.gov Pre-treatment with phenelzine prevented mitochondrial respiratory dysfunction and reduced oxidative damage in isolated mitochondria exposed to 4-HNE or acrolein. nih.gov This effect was not observed with pargyline, an MAO inhibitor that lacks phenelzine's hydrazine group, confirming the importance of the aldehyde scavenging mechanism. nih.gov In vivo studies using a controlled cortical impact TBI model in rats showed that phenelzine treatment attenuated mitochondrial respiratory dysfunction and increased cortical tissue sparing. nih.gov The enhanced potency of deuterated phenelzine in modulating brain monoamine metabolism suggests it could offer a more powerful means to study the interplay between MAO inhibition and neuroprotection in TBI. nih.gov

Table 2: Effects of Phenelzine on Mitochondrial Function in Traumatic Brain Injury (TBI) Models Data from studies on non-deuterated phenelzine.

| Model | Parameter Measured | Result of Phenelzine Treatment | Reference(s) |

|---|---|---|---|

| Isolated Rat Brain Mitochondria | Respiratory function after 4-HNE/Acrolein exposure | Significantly prevented dysfunction in a concentration-related manner. | nih.gov |

| Isolated Rat Brain Mitochondria | Oxidative damage markers (4-HNE/Acrolein adducts) | Significantly ameliorated the increase in damage markers. | nih.gov |

| In Vivo Rat TBI (Controlled Cortical Impact) | Mitochondrial respiratory control ratio (RCR) at 72h post-injury | Attenuated the TBI-induced reduction in RCR. | nih.gov |

| In Vivo Rat TBI (Controlled Cortical Impact) | Cortical tissue sparing | Significantly increased cortical tissue sparing. | nih.gov |

| In Vivo Rat TBI (Controlled Cortical Impact) | Accumulation of 4-HNE and acrolein at 72h post-injury | Significantly reduced the accumulation of both aldehydes. | nih.gov |

Phenelzine has shown therapeutic potential in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis (MS). nih.govnih.gov The pathology of MS involves not only autoimmune-driven demyelination but also significant neuroinflammation and oxidative stress, where aldehydes like acrolein are implicated. nih.govmdpi.com Studies have shown that phenelzine treatment can improve clinical signs and exploratory behaviors in EAE mice, even when administered after disease onset. nih.gov

The beneficial effects are linked to its ability to elevate levels of GABA and key monoamine neurotransmitters (serotonin and norepinephrine) in the brain and spinal cord, which have immunomodulatory properties. nih.gov More recently, research has focused on the role of acrolein in MS pathology. Studies in EAE models have demonstrated that phenelzine, acting as an acrolein scavenger, can mitigate motor deficits. nih.gov This suggests that the neuroprotection offered by phenelzine in EAE is at least partially due to its ability to neutralize toxic aldehydes. nih.gov The use of this compound in these models would allow researchers to explore whether potentiating MAO inhibition, and consequently altering the neurochemical environment more profoundly, offers superior neuroprotective or functional benefits compared to the effects of aldehyde scavenging alone. nih.gov

Cerebral Ischemia and Traumatic Brain Injury Studies

Role of Deuterated Phenelzine in Acrolein Scavenging and Aldehyde Detoxification Research

A significant mechanism contributing to phenelzine's neuroprotective effects is its ability to directly sequester toxic reactive aldehydes. nih.govualberta.ca This action is attributed to its hydrazine functional group, which readily reacts with and neutralizes aldehydes such as acrolein, 4-hydroxynonenal (4-HNE), and methylglyoxal. nih.govualberta.ca This process, known as acrolein scavenging or aldehyde detoxification, prevents these toxic molecules from damaging cellular proteins and lipids, thereby mitigating oxidative stress-related injury. nih.govnih.gov

The importance of this scavenging activity has been demonstrated across various injury models:

In spinal cord injury , phenelzine reduced acrolein levels and improved functional outcomes. nih.gov

In traumatic brain injury , it protected mitochondria by reducing 4-HNE and acrolein accumulation. nih.gov

In cerebral ischemia , its neuroprotective effect was linked to the sequestration of aldehydes in the ischemic penumbra. northwestern.edu

In multiple sclerosis models , acrolein scavenging by phenelzine was shown to mitigate motor deficits. nih.gov

The role of deuterated phenelzine in this specific area is primarily as a research tool to dissect its multiple mechanisms of action. Studies comparing phenelzine with its deuterated analog, 1,1-dideuterophenelzine (phenelzine-d4), have shown that deuteration significantly potentiates the irreversible inhibition of MAO. nih.govnih.gov This is due to a primary kinetic isotope effect; the substitution of hydrogen with the heavier deuterium atom slows the rate of C-H bond cleavage during MAO-catalyzed metabolism, leading to an accumulation of the intermediate that irreversibly inhibits the enzyme. nih.gov

By using this compound, which has a more potent and prolonged effect on MAO and subsequent monoamine levels, researchers can create a different neurochemical environment than with the non-deuterated form. nih.govnih.gov This allows for studies designed to differentiate the therapeutic consequences of enhanced MAO inhibition from the direct chemical effects of aldehyde scavenging, which is presumed to be unaffected by the deuterium substitution.

Table 3: Summary of Phenelzine's Aldehyde Scavenging Effects in Preclinical Research Data from studies on non-deuterated phenelzine.

| Research Area | Aldehyde(s) Targeted | Observed Effect of Phenelzine | Reference(s) |

|---|---|---|---|

| In Vitro (Mouse Cortical Neurons) | Acrolein, Malondialdehyde, Methylglyoxal | Attenuated acrolein-induced toxicity; sequestered all three aldehydes. | ualberta.ca |

| In Vitro (Retinal Ganglion Cells) | Acrolein, 3-aminopropanal | Provided concentration-dependent neuroprotection. | northwestern.edu |

| Traumatic Brain Injury (Rat Model) | 4-Hydroxynonenal (4-HNE), Acrolein | Reduced accumulation of aldehyde-protein adducts in cortical mitochondria. | nih.govnih.gov |

| Spinal Cord Injury (Rat Model) | Acrolein | Significantly reduced acrolein-lysine adduct levels in spinal tissue. | nih.gov |

| Multiple Sclerosis (Mouse EAE Model) | Acrolein | Mitigated motor deficits, an effect attributed to acrolein neutralization. | nih.gov |

Investigation of Other Enzyme Inhibition Profiles and Their Biochemical Consequences

Beyond its primary action on MAO, phenelzine's neurochemical profile is distinguished by its effects on other enzyme systems, most notably GABA-transaminase. The use of deuterated analogs like this compound is critical for investigating the complex interplay between these different inhibitory actions.

Phenelzine is known to inhibit γ-aminobutyric acid-transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govkoreascience.kr This inhibition leads to a significant, dose-dependent elevation of GABA concentrations in the brain. nih.govscispace.com This action is thought to contribute to some of phenelzine's therapeutic properties. nih.govnih.gov

Mechanistic studies suggest that the effect on GABA is not caused by phenelzine itself, but by a metabolite formed through the action of MAO on phenelzine. scispace.comnih.gov When MAO activity is blocked by pretreatment with a different MAO inhibitor, the phenelzine-induced increase in brain GABA is prevented. scispace.com This finding has profound implications for the study of deuterated phenelzine.

Since Phenelzine-d4 exhibits altered metabolism by MAO, this directly impacts the formation of the metabolite responsible for GABA-T inhibition. nih.govnih.gov The deuterium isotope effect slows the metabolic conversion of phenelzine by MAO, which could lead to a different profile of GABA-T inhibition and GABA elevation compared to the non-deuterated compound. nih.gov Therefore, this compound serves as an essential pharmacological tool to modulate the rate of metabolite formation, allowing researchers to study how the balance between direct MAO inhibition and indirect GABA-T inhibition influences neurochemical and behavioral outcomes.

Table 4: Research Findings on Phenelzine's Inhibition of GABA-Transaminase (GABA-T) Data from studies on non-deuterated phenelzine.

| Model/System | Parameter | Key Finding | Reference(s) |

|---|---|---|---|

| Rat Frontal Cortex (Long-term study) | GABA-T activity & GABA levels | Phenelzine was the only antidepressant tested that inhibited GABA-T and elevated GABA. | nih.gov |

| Rat Whole Brain (Short-term study) | GABA-T Inhibition | Inhibition was dose-dependent and sustained for up to 8 hours. | nih.gov |

| Rat Brain | Brain GABA and Alanine (B10760859) Levels | Phenelzine elevated both GABA and alanine levels, an effect blocked by prior MAO inhibition. | scispace.com |

| Rat Brain | Brain Ornithine Levels | Phenelzine increased ornithine (a GABA precursor), an effect also blocked by MAO inhibition. | nih.gov |

| In Vitro (Enzyme kinetics) | GABA-T Inactivation | Phenelzine inactivates GABA-T by reacting with its cofactor, pyridoxal-5-phosphate. | koreascience.kr |

Tyrosine Aminotransferase and Aromatic Amino Acid Decarboxylase Inhibition

Phenelzine, beyond its well-documented role as a Monoamine Oxidase (MAO) inhibitor, demonstrates inhibitory activity against other pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, including Tyrosine Aminotransferase (TAT) and Aromatic L-amino Acid Decarboxylase (AADC). psychiatry-psychopharmacology.com This multiple-enzyme inhibition contributes to its complex neurochemical profile observed in preclinical models. nih.govmdpi.com

Detailed Research Findings

Preclinical investigations using rat models have been instrumental in characterizing these secondary inhibitory actions of phenelzine. A key study demonstrated that phenelzine inhibits both TAT activity in rat liver homogenates and AADC activity in rat brain homogenates. nih.gov The administration of a high dose of phenelzine to rats resulted in a significant elevation of striatal p-tyrosine levels 12 hours after injection, an effect consistent with the inhibition of TAT, the enzyme responsible for tyrosine catabolism. nih.govmdpi.com

The inhibitory potency of phenelzine against these enzymes has been quantified, providing insight into the concentrations required to elicit these effects. These findings suggest that at sufficient concentrations, phenelzine can directly impact the metabolic pathways of aromatic amino acids. nih.gov

It has also been suggested that the inhibition of TAT may not be a direct action of phenelzine itself but rather mediated by its primary metabolite, β-phenylethylidenehydrazine (PEH). ualberta.ca Research has shown that both phenelzine and PEH lead to significant increases in whole-brain tyrosine levels in rats. ualberta.ca Crucially, when the formation of PEH from phenelzine was blocked by pretreating the animals with another MAO inhibitor, the tyrosine-elevating effect of phenelzine was abolished, whereas the effect of PEH remained. ualberta.ca This indicates that the MAO-catalyzed conversion of phenelzine to PEH is a necessary step for the subsequent inhibition of TAT. ualberta.ca

Similarly, phenelzine's inhibition of AADC is considered part of its broader impact on enzymes involved in neurotransmitter synthesis and metabolism. nih.govdrugbank.com AADC is a critical enzyme that converts L-DOPA to dopamine and 5-HTP to serotonin. researchgate.net Inhibition of AADC by phenelzine in rat brain homogenates suggests a complex interplay with monoamine systems, beyond the elevation of neurotransmitter levels through MAO inhibition alone. nih.gov

The following interactive table summarizes the in vitro inhibitory concentrations of phenelzine on these enzymes based on preclinical data.

Table 1: In Vitro Inhibition of Rat Enzymes by Phenelzine

| Enzyme | Tissue Source | IC50 Value (µM) | Reference |

|---|---|---|---|

| Tyrosine Aminotransferase (TAT) | Liver Homogenate | 50 | nih.gov |

| Aromatic L-amino Acid Decarboxylase (AADC) | Brain Homogenate | 25 | nih.gov |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

While these findings are specific to the non-deuterated form, they form the scientific basis for understanding the potential enzymatic targets of phenelzine analogs. The introduction of deuterium in this compound is known to alter its metabolism and can increase its potency as an MAO inhibitor. However, further preclinical studies are required to specifically determine how this deuteration impacts the inhibitory activity on Tyrosine Aminotransferase and Aromatic Amino Acid Decarboxylase, and whether it alters the metabolic conversion to the active metabolite PEH.

Future Directions and Emerging Research Avenues for Phenelzine D4 Sulfate

Development of Novel Deuterated Phenelzine (B1198762) Analogs for Targeted Mechanistic Studies

The development of novel deuterated phenelzine analogs is a promising area of research for conducting targeted mechanistic studies. By selectively replacing hydrogen with deuterium (B1214612) at specific molecular positions, researchers can probe the intricate mechanisms of phenelzine's action and metabolism. uobaghdad.edu.iq Deuteration at sites of metabolic activity can slow down enzymatic processes due to the kinetic isotope effect (KIE), where the heavier deuterium forms a stronger covalent bond with carbon than hydrogen, making the bond more difficult to break. mdpi.comnih.gov

Studies have already demonstrated that deuteration of phenelzine potentiates its effects on monoamine metabolism and MAO inhibition. nih.govnih.gov For instance, 1,1-dideuterophenelzine was found to increase the efficacy of phenelzine approximately five-fold and resulted in greater inhibition of both MAO-A and MAO-B. nih.gov This potentiation is thought to result from a reduced rate of metabolism, leading to higher local concentrations of the active drug. nih.gov

Future research can build on these findings by synthesizing a new series of phenelzine analogs with deuterium substitutions at various positions on the phenylethyl group. These analogs would serve as powerful tools to:

Elucidate Metabolic Pathways: By comparing the metabolic profiles of different deuterated analogs, researchers can pinpoint the exact sites of enzymatic attack by MAO and other metabolizing enzymes.

Explore Active Metabolites: Phenelzine is metabolized to β-phenylethylidenehydrazine (PEH), which may possess its own pharmacological activity. ualberta.ca Creating deuterated versions of phenelzine that alter the rate of PEH formation could clarify the role of this metabolite in the neuroprotective and therapeutic effects of the parent drug. ualberta.ca

The development of such analogs, combined with advanced analytical techniques, will provide a more granular understanding of phenelzine's pharmacology.

Application in Advanced Systems Biology and Metabolomics Research Platforms

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "-omics" platforms, such as genomics, proteomics, and metabolomics. metabolomics.semdpi.com Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of the physiological state. nih.govnih.gov Phenelzine-d4 Sulfate (B86663) is an ideal tool for application in these advanced research platforms.

As a stable isotope-labeled compound, Phenelzine-d4 Sulfate can be used as a tracer in metabolomics studies to follow its metabolic fate and its impact on endogenous metabolic networks. nih.gov When introduced into a biological system, the deuterated compound and its metabolites can be distinguished from their endogenous, non-labeled counterparts by mass spectrometry. metsol.com This allows for precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME). chemicalsknowledgehub.com

The integration of this compound into systems biology and metabolomics workflows can:

Map Drug-Induced Metabolic Perturbations: By analyzing the global metabolome after administration of this compound, researchers can identify widespread changes in metabolic pathways, uncovering both on-target and off-target effects. nih.gov This provides a comprehensive "metabolic signature" of the drug's action. nih.gov

Identify Biomarkers of Response: Comparing the metabolic profiles of systems that respond differently to this compound can help identify biomarkers that predict therapeutic efficacy or potential adverse effects.

Uncover Novel Drug Targets: Observing how this compound perturbs metabolic networks can reveal previously unknown nodes or pathways that are critical to its therapeutic effect, potentially identifying new targets for drug development. creative-proteomics.com

A hypothetical experimental design is outlined in the table below, demonstrating how this compound could be used in a metabolomics study.

| Experimental Phase | Description | Key Outcome |

| Dosing | Administration of this compound to a cellular or animal model. | Introduction of the stable isotope tracer into the biological system. |

| Sample Collection | Collection of biological samples (e.g., plasma, brain tissue) at various time points. | Capturing the dynamic changes in metabolite levels over time. |

| Metabolite Extraction | Extraction of small molecule metabolites from the collected samples. | Preparation of samples for analysis. |

| Mass Spectrometry Analysis | Analysis of extracted metabolites using high-resolution mass spectrometry (LC-MS/MS). | Detection and quantification of this compound, its deuterated metabolites, and changes in the endogenous metabolome. |

| Data Analysis | Bioinformatics and statistical analysis to identify significantly altered metabolites and pathways. | Elucidation of the drug's metabolic fate and its impact on the overall metabolic network. |

This systems-level approach moves beyond studying a single target and provides a holistic view of the drug's interaction with the biological system. metabolomics.se

Advancements in Isotopic Tracing Techniques for In Vivo Biochemical Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. mdpi.comcreative-proteomics.com The use of stable isotope tracers, like this compound, is central to these methods, particularly for in vivo studies. nih.govnih.gov Recent advancements in analytical instrumentation, such as high-resolution mass spectrometry, and computational modeling have significantly enhanced the capabilities of in vivo flux analysis. nih.govbiorxiv.org

This compound can be used as a tracer to investigate not only its own metabolism but also the flux through related pathways. For example, since phenelzine influences the metabolism of monoamines like dopamine (B1211576) and serotonin (B10506), a deuterated tracer could be used to quantify how it alters the flux through these neurotransmitter pathways in real-time within a living organism. nih.gov

Key advancements that leverage compounds like this compound include:

Multi-Tracer Experiments: The ability of high-resolution mass spectrometry to distinguish between different isotopes (e.g., ²H from ¹³C) allows for the simultaneous use of multiple tracers. nih.gov For instance, this compound could be co-administered with ¹³C-glucose or ¹⁵N-glutamine to concurrently investigate its effects on central carbon and nitrogen metabolism. nih.govnih.gov

Dynamic Metabolic Profiling: Isotopic tracing enables the measurement of metabolic dynamics, providing insights into how quickly pathways respond to perturbation. springernature.com This is crucial for understanding the time-dependent effects of phenelzine administration.

Tissue-Specific Flux Analysis: By collecting tissue samples after tracer administration, researchers can create flux maps for specific organs, such as the brain, to understand the region-specific effects of this compound. nih.govnih.gov

These advanced isotopic tracing techniques provide a dynamic and quantitative picture of metabolic function in vivo, offering unparalleled insights into the biochemical consequences of drug action. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Studies of Deuterated Compounds and Enzyme Interactions

Computational chemistry and molecular modeling have become indispensable tools in drug design and mechanistic enzymology. frontiersin.orgresearchgate.net These methods can be used to simulate the interaction between a drug and its target enzyme at an atomic level, providing insights that are often inaccessible through experimental means alone. diva-portal.org

In the context of this compound, computational studies can be employed to:

Model the Kinetic Isotope Effect: Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the enzymatic reaction and calculate the theoretical KIE of deuteration. mdpi.comdiva-portal.org This can help validate experimental findings and confirm that the observed metabolic slowing is indeed due to the cleavage of the C-D bond in the rate-limiting step of MAO-catalyzed metabolism. frontiersin.org

Analyze Binding Interactions: Molecular docking and molecular dynamics (MD) simulations can predict how phenelzine and its deuterated analog bind to the active site of MAO-A and MAO-B. acs.orgresearchgate.net While deuterium substitution is not expected to significantly alter the binding mode, these simulations can reveal subtle changes in hydrogen bonding networks or hydration energies that might influence inhibitor potency. mdpi.comresearchgate.net

Guide the Design of Novel Analogs: Computational models can predict the metabolic "hotspots" on the phenelzine molecule. This information can guide the synthesis of new deuterated analogs by suggesting which positions are most likely to produce a significant metabolic isotope effect, thereby optimizing the design of compounds for specific mechanistic studies. uobaghdad.edu.iq

The combination of computational modeling with experimental data from deuterated compounds provides a powerful, synergistic approach to understanding enzyme-inhibitor interactions with high resolution. nih.gov

Integration of this compound in Preclinical Drug Discovery and Development Workflows

Isotopically labeled compounds are integral to modern drug discovery and development workflows. metsol.com this compound serves as a critical tool in the preclinical evaluation of phenelzine itself or new chemical entities derived from it.

Key applications in preclinical workflows include:

Pharmacokinetic (PK) Studies: Stable isotope-labeled (SIL) compounds are the gold standard for quantitative bioanalysis using LC-MS. acs.org this compound can be used as an internal standard for the accurate quantification of non-labeled phenelzine in biological samples, leading to highly precise PK data. metsol.com

ADME Studies: As a tracer, this compound is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. chemicalsknowledgehub.com It allows for the definitive identification of metabolites and helps to construct a complete picture of the drug's disposition in the body.

Drug-Drug Interaction Studies: this compound can be used to investigate the effect of co-administered drugs on phenelzine's metabolism and, conversely, to study phenelzine's impact on the metabolism of other drugs.

The integration of this compound into preclinical development helps to accelerate the process by providing high-quality, reliable data early in the pipeline, informing decisions on candidate selection and optimization. metsol.comacs.org Recent preclinical research has explored phenelzine's potential for treating conditions like spinal cord injury, further highlighting the need for robust tools like this compound to support these investigations. purdue.edu

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing and characterizing Phenelzine-d4 Sulfate for pharmacokinetic studies?

- Methodological Answer : Synthesis involves deuteration of phenelzine followed by sulfate salt formation. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation (≥98% isotopic purity) and high-performance liquid chromatography (HPLC) to assess chemical purity (>99%). Mass spectrometry (LC-MS/MS) validates molecular weight (239.3 g/mol) and structural integrity .

- Data Considerations : Include NMR chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons), retention times in HPLC, and isotopic distribution patterns in supplementary materials .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Optimize ion transitions (e.g., m/z 242 → 121 for quantification) and validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (85–115%) .

- Experimental Design : Include calibration curves, quality controls (QCs), and stability tests (freeze-thaw, short-term, long-term) in protocols .

Q. Why is deuterium labeling critical in studying this compound’s metabolic stability?

- Methodological Answer : Deuterium slows metabolic degradation via the kinetic isotope effect (KIE), particularly at sites vulnerable to cytochrome P450 oxidation. Compare half-life (t1/2) and metabolic clearance (CL) of this compound with non-deuterated analogs in hepatocyte assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported metabolic pathways?

- Methodological Answer : Conduct in vitro metabolism studies using human liver microsomes (HLMs) with isoform-specific inhibitors (e.g., CYP2D6, CYP3A4). Pair with in vivo rodent models and high-resolution mass spectrometry (HRMS) to identify unexpected metabolites. Cross-validate findings against literature using systematic review frameworks .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to distinguish dominant vs. minor pathways and reconcile discrepancies in metabolite profiles .

Q. What strategies optimize this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with pH-adjusted buffers (1–13). Monitor degradation products via LC-MS and calculate rate constants (k) for Arrhenius modeling. Use differential scanning calorimetry (DSC) to assess thermal transitions (e.g., melting point shifts) .

- Documentation : Tabulate degradation kinetics (e.g., t90 values) and correlate with structural vulnerabilities (e.g., sulfate ester hydrolysis) .

Q. How do isotopic effects influence the pharmacokinetic-pharmacodynamic (PK-PD) modeling of this compound?

- Methodological Answer : Integrate KIE-adjusted compartmental models (e.g., nonlinear mixed-effects modeling) to predict dose-exposure relationships. Compare AUC and Cmax between deuterated and non-deuterated forms in preclinical species. Validate models using bootstrap resampling .

Q. What cross-disciplinary approaches enhance the application of this compound in neuropharmacology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.